N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide
Description
This compound features a thiazole core substituted at the 4-position with a 4-chlorophenyl group and at the 2-position with an acetamide moiety bearing a 3-chlorophenylsulfanyl chain. The dual chloro-substituents and sulfur-containing linkages contribute to its unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in antimicrobial or kinase modulation applications. Its synthesis likely follows the Hantzsch thiazole methodology, involving cyclization of thiourea derivatives with α-halo ketones .
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS2/c18-12-6-4-11(5-7-12)15-9-24-17(20-15)21-16(22)10-23-14-3-1-2-13(19)8-14/h1-9H,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZVOVDRZJEYRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide typically involves the following steps:
Formation of 4-(4-chlorophenyl)thiazol-2-amine: This intermediate is prepared by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide.
Acetylation: The 4-(4-chlorophenyl)thiazol-2-amine is then acetylated using chloroacetyl chloride in the presence of a base like potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Key Observations :
Modifications on the Acetamide Side Chain
Key Observations :
- Morpholino or pyrimidine groups introduce polarity, which may enhance aqueous solubility compared to arylthio groups .
Pharmacological and Physicochemical Profiles
Antimicrobial Activity
Compounds with 3-chlorophenyl groups on the acetamide side chain (e.g., ’s 107k and 107m) exhibit potent antifungal activity (MIC: 6.25–12.5 µg/mL). The target compound’s 3-chlorophenylsulfanyl group may similarly enhance membrane penetration or target enzyme inhibition.
Physicochemical Properties
- Sulfanyl vs. Oxygen ethers : Sulfanyl groups (as in the target compound) offer greater conformational flexibility and stronger hydrogen-bond acceptor capacity than ether linkages .
Biological Activity
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide, commonly referred to as a thiazole derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molar mass of 395.33 g/mol. It features a thiazole ring, chlorophenyl groups, and a sulfanyl acetamide moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiazole compounds against Gram-positive and Gram-negative bacteria. Specifically, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4a | 0.22 | S. aureus |
| 5a | 0.25 | E. coli |
| 7b | 0.23 | Klebsiella |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays revealed that compounds containing the thiazole structure showed promising cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The presence of electron-withdrawing groups like chlorine was found to enhance the cytotoxic activity significantly .
A structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole ring could lead to increased potency:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | HT29 |
| Compound 10 | 1.98 ± 1.22 | Jurkat |
Anti-inflammatory Activity
The compound has also been investigated for anti-inflammatory properties. Studies have shown that thiazole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in experimental models. This activity is attributed to the inhibition of specific signaling pathways involved in the inflammatory response.
The biological activity of this compound is primarily due to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases and proteases, disrupting cellular signaling pathways.
- Receptor Binding : Its structural features allow it to bind effectively to receptors involved in inflammation and cancer progression.
Case Studies
Several case studies have documented the efficacy of similar thiazole compounds:
- Antimicrobial Efficacy : A study demonstrated that a related thiazole compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics .
- Cytotoxicity in Cancer Models : Another investigation reported that a derivative showed significant growth inhibition in multiple cancer cell lines with an IC50 value comparable to established chemotherapeutics .
Q & A
Q. What are the key synthetic routes for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-chlorophenyl)sulfanyl]acetamide, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves multi-step reactions:
Thiazole ring formation : Condensation of 4-(4-chlorophenyl)thiazole-2-amine with chloroacetyl chloride under reflux in anhydrous dichloromethane (DCM) .
Sulfanylation : Reaction of the intermediate with 3-chlorothiophenol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
Q. Critical reaction parameters :
- Temperature : Excess heat during sulfanylation can lead to disulfide by-products.
- Solvent polarity : DMF enhances nucleophilic substitution efficiency compared to THF .
- Stoichiometry : A 1.2:1 molar ratio of thiophenol to chloroacetamide minimizes unreacted starting material .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key signals include the thiazole proton (δ 7.8–8.1 ppm), acetamide methylene (δ 3.9–4.2 ppm), and aromatic protons (δ 7.2–7.6 ppm) .
- ¹³C NMR : Confirms carbonyl (δ 168–170 ppm) and thiazole carbons (δ 150–155 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm to assess purity (>98%) .
- Mass Spectrometry (MS) : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ at m/z 407.3 .
Q. How do structural features (e.g., thiazole ring, sulfanyl group) influence the compound’s reactivity and biological interactions?
Answer:
- Thiazole ring : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
- Sulfanyl group (-S-) : Participates in hydrogen bonding with cysteine residues or metal ions (e.g., zinc in metalloenzymes) .
- Chlorophenyl substituents : Increase lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiazole-containing sulfanyl acetamide derivatives?
Answer: Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Substituent effects : The 3-chlorophenyl group may exhibit target promiscuity compared to 4-methylphenyl analogs .
Q. Methodological solutions :
- Dose-response profiling : Use IC₅₀ values across multiple assays to identify consistent trends.
- Target-specific assays : Employ CRISPR-edited cell lines to isolate activity against a single enzyme (e.g., COX-2) .
- Computational docking : Compare binding modes in homology models (e.g., AutoDock Vina) to explain selectivity .
Q. What strategies are effective in minimizing by-products during the sulfanylation step?
Answer:
- Slow reagent addition : Gradual introduction of 3-chlorothiophenol reduces dimerization side reactions .
- Inert atmosphere : Nitrogen sparging prevents oxidation of the sulfanyl group to sulfoxide .
- Catalytic additives : Use of 1–2 mol% tetrabutylammonium iodide (TBAI) accelerates substitution kinetics .
Q. By-product analysis :
- LC-MS : Identify disulfide dimers (m/z ~800) or oxidized sulfoxides for process optimization .
Q. What methodologies support structure-activity relationship (SAR) studies for optimizing this compound’s bioactivity?
Answer:
- Systematic substitution : Synthesize analogs with halogens (F, Br), methyl, or methoxy groups at the 3-chlorophenyl position .
- Pharmacophore mapping : Use Schrödinger’s Phase to correlate substituent electronegativity with antibacterial activity (e.g., against S. aureus) .
- Metabolic stability assays : Incubate derivatives with liver microsomes (human/rat) to link structural motifs (e.g., thiazole vs. oxadiazole) to half-life improvements .
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
Answer:
- Molecular Dynamics (MD) simulations : Simulate binding to EGFR kinase (PDB: 1M17) to identify steric clashes caused by bulky substituents .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., replacing Cl with CF₃) to predict affinity changes .
- ADMET prediction : Tools like SwissADME estimate blood-brain barrier penetration or CYP450 inhibition risks early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
